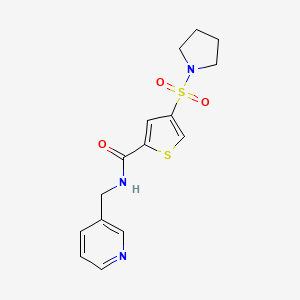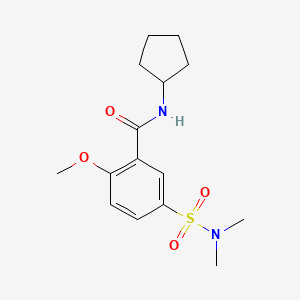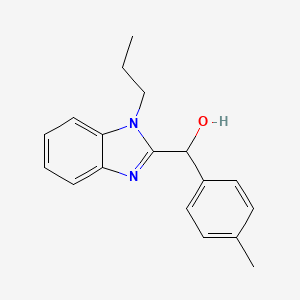![molecular formula C17H23ClN2O B4911179 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole](/img/structure/B4911179.png)
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole
Overview
Description
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a 4-chloro-3,5-dimethylphenoxy group attached to a hexyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole typically involves the following steps:
Formation of the Phenoxyhexyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with 1-bromohexane in the presence of a base such as potassium carbonate. This reaction forms 1-(4-chloro-3,5-dimethylphenoxy)hexane.
Imidazole Formation: The phenoxyhexyl intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]pyrrolidinium: Similar structure but with a pyrrolidinium ring instead of an imidazole ring.
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]pyridine: Contains a pyridine ring instead of an imidazole ring.
1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]benzimidazole: Features a benzimidazole ring, which is a fused ring system containing an imidazole and a benzene ring.
Uniqueness: 1-[6-(4-Chloro-3,5-dimethylphenoxy)hexyl]imidazole is unique due to its specific combination of a phenoxy group, a hexyl chain, and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-14-11-16(12-15(2)17(14)18)21-10-6-4-3-5-8-20-9-7-19-13-20/h7,9,11-13H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWIQOGQTZHAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4911111.png)
![1-(4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4911116.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B4911120.png)
![1-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4911127.png)

![[4-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4911139.png)
![N-[bis(4-iodophenyl)methyl]urea](/img/structure/B4911155.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4911173.png)
![5-[(3-Ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4911186.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N-propyl-1H-pyrazole-4-carboxamide](/img/structure/B4911192.png)

![5-({3-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4911203.png)
